molecular formula C19H20N4O5 B3017272 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide CAS No. 2034251-66-4

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide

Cat. No.: B3017272
CAS No.: 2034251-66-4
M. Wt: 384.392
InChI Key: SMWKWECQGDTTOD-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide is a synthetic compound featuring a pyrimidinone core substituted with methyl groups at positions 4 and 5 and an oxo group at position 4. The acetamide moiety is linked to a phenylethyl side chain bearing a dioxooxazolidine ring.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-12-13(2)20-11-22(18(12)26)9-16(24)21-15(14-6-4-3-5-7-14)8-23-17(25)10-28-19(23)27/h3-7,11,15H,8-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWKWECQGDTTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide is a synthetic organic molecule that exhibits a complex structure combining features from multiple chemical classes. Its potential biological activities make it a subject of interest in pharmaceutical research, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

This compound includes a pyrimidine moiety , an oxazolidinone ring , and an acetamide group , which contribute to its biological activities. The molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 356.4 g/mol.

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight356.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through mechanisms involving enzyme inhibition.
  • Anticancer Potential : The structural features of the compound indicate possible interactions with cellular targets involved in cancer progression, making it a candidate for anticancer drug development.
  • Enzyme Inhibition : The oxazolidinone component is known for its ability to inhibit certain enzymes, particularly those related to bacterial resistance mechanisms.

The mechanism of action for this compound likely involves the following pathways:

  • Enzyme Binding : The acetamide group may facilitate binding to active sites on target enzymes, disrupting their function and leading to decreased bacterial viability or altered metabolic processes in cancer cells.
  • Molecular Docking Studies : Computational studies have indicated favorable binding affinities with various proteins implicated in disease pathways, providing insights into its potential therapeutic applications.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Here are some notable findings:

  • Synthesis and Characterization :
    • The compound was synthesized through multi-step organic reactions involving cyclization and functional group modifications to achieve the desired structure.
    • Characterization techniques such as NMR and mass spectrometry confirmed the identity and purity of the synthesized product.
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    • Cytotoxicity assays indicated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies have shown favorable absorption and distribution characteristics, with moderate bioavailability observed in animal models.

Comparison with Similar Compounds

Table 1: Key Features of Pyrimidinone-Acetamide Derivatives

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Reference
2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide 4,5-Dimethylpyrimidinone Dioxooxazolidine-phenylethyl acetamide Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 4-Methylpyrimidinone Benzyl-thioacetamide 66% 196
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide (Compound m, n, o in ) Tetrahydropyrimidinone Phenoxyacetamide, diphenylhexane, stereochemically diverse side chains Not reported Not reported

Key Observations:

Core Modifications: The target compound features a 4,5-dimethylpyrimidinone core, enhancing steric bulk compared to the 4-methylpyrimidinone in . This substitution may influence binding affinity in biological targets due to increased hydrophobicity . Compounds in replace the pyrimidinone with a tetrahydropyrimidinone scaffold, which introduces conformational rigidity and stereochemical complexity .

Functional Group Variations: The thioether linkage (SCH₂) in ’s compound contrasts with the dioxooxazolidine in the target molecule. Thioethers are prone to oxidation, whereas oxazolidinones are more stable and often used as bioisosteres for carbonyl groups . ’s derivatives include phenoxyacetamide and diphenylhexane moieties, which may enhance membrane permeability or target selectivity compared to the simpler phenyl group in the target compound .

Synthetic Efficiency: The synthesis of ’s compound achieved a 66% yield via sodium methylate-mediated alkylation of thiopyrimidines with chloroacetamides .

Physicochemical and Pharmacological Implications

  • Melting Points: The compound in has a melting point of 196°C, indicative of high crystallinity due to hydrogen bonding from the thioacetamide and pyrimidinone groups. The target compound’s melting point is unreported but may be lower due to the flexible dioxooxazolidine-phenylethyl chain .
  • Bioactivity Trends: Pyrimidinone-thioacetamides () are reported to inhibit bacterial growth by targeting folate biosynthesis . Dioxooxazolidine-containing compounds (target molecule) are associated with anti-inflammatory activity, as seen in analogs like linezolid . ’s stereochemically complex derivatives may exhibit enhanced target specificity, as seen in protease inhibitors .

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